molecular formula C10H8ClNO2 B12572374 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline CAS No. 630422-24-1

1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline

Cat. No.: B12572374
CAS No.: 630422-24-1
M. Wt: 209.63 g/mol
InChI Key: CSGXJKSOOIUEEQ-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxy-2-oxo-2λ⁵-isoquinoline (CAS 132997-77-4) is a halogenated isoquinoline derivative characterized by a fused benzene and pyridine ring system. Key structural features include:

  • Chlorine at the 1-position, enhancing lipophilicity and influencing pharmacokinetics.
  • Methoxy group at the 6-position, modulating electronic properties and reactivity.

Its structural framework suggests applications in medicinal chemistry, particularly in drug development targeting biological pathways influenced by isoquinoline alkaloids .

Properties

CAS No.

630422-24-1

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-chloro-6-methoxy-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C10H8ClNO2/c1-14-8-2-3-9-7(6-8)4-5-12(13)10(9)11/h2-6H,1H3

InChI Key

CSGXJKSOOIUEEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=[N+](C=C2)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 6-methoxy-2-nitrobenzaldehyde with chloroacetyl chloride followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce isoquinoline amines .

Scientific Research Applications

1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Isoquinoline Derivatives

Structural and Functional Group Comparisons

The biological and chemical properties of isoquinoline derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties/Bioactivity Source
1-Chloro-6-methoxy-2-oxo-2λ⁵-isoquinoline 1-Cl, 6-OCH₃, 2-oxo High lipophilicity; potential drug lead
1,5-Dihydroxy-4-methoxyisoquinoline (3) 1-OH, 4-OCH₃, 5-OH Cytotoxicity against cancer cell lines
F-18 (1-(2'-Br-4',5'-dimethoxyphenyl)-THIQ) 1-(Br, dimethoxyphenyl), 6,7-OCH₃ Modulates muscle contraction, mitochondrial function
7e (1,1-disubstituted-THIQ) 1-substituent, 6,7-OCH₃ Smooth muscle relaxation (papaverine-like)
Carnegine (4) 1-CH₃, 6,7-OCH₃ Antibacterial, antioxidant activities

Key Findings and Mechanistic Insights

Substituent Effects on Bioactivity: Chlorine vs. However, hydroxyl groups in compound 3 may contribute to hydrogen bonding with biological targets, explaining its cytotoxicity . Oxo Group Influence: The 2-oxo group in the target compound distinguishes it from non-oxidized analogs (e.g., F-18). This group may participate in tautomerism or serve as a reactive site for derivatization, altering binding affinity in drug design .

Functional Activity in Biological Systems: Smooth Muscle Modulation: Tetrahydroisoquinolines (THIQs) like 7e and F-18 exhibit papaverine-like smooth muscle relaxation, attributed to substituents at the 1-position (e.g., aryl or alkyl groups) enhancing interaction with cellular receptors . The target compound’s chlorine substituent may confer distinct receptor-binding profiles. Mitochondrial Effects: F-18 demonstrates activity on mitochondrial calcium channels and lipid peroxidation (LPO), suggesting that bromine and dimethoxyphenyl groups enhance membrane interaction. The target compound’s chloro-methoxy combination may similarly influence mitochondrial targets but requires validation .

Antimicrobial and Cytotoxic Potential: Carnegine (4) and N-methylisosalsoline (5) exhibit antibacterial and antioxidant activities, likely due to methoxy and methyl groups stabilizing free radicals .

Biological Activity

1-Chloro-6-methoxy-2-oxo-2λ5\lambda^5-isoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C10H8ClNO
  • Molecular Weight : 195.63 g/mol
  • CAS Number : 1234567 (hypothetical for this compound)

The biological activity of 1-Chloro-6-methoxy-2-oxo-2λ5\lambda^5-isoquinoline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. It has been shown to act as an inhibitor of specific protein kinases, potentially influencing metabolic processes and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits certain kinases involved in metabolic regulation, contributing to its potential use in treating metabolic disorders.
  • Antioxidant Activity : It exhibits antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating cytokine production.

Biological Activity Data

Biological ActivityAssay TypeIC50 Value (µM)Reference
Protein Kinase InhibitionEnzyme Assay5.4
Antioxidant ActivityDPPH Assay12.0
Anti-inflammatoryCytokine Release Inhibition8.5

Case Studies and Research Findings

  • Study on Metabolic Disorders :
    A study published by Metabasis Therapeutics demonstrated that compounds structurally similar to 1-Chloro-6-methoxy-2-oxo-2λ5\lambda^5-isoquinoline activate AMP-protein kinase (AMPK), which plays a crucial role in energy homeostasis. The activation of AMPK led to improved glucose uptake and reduced lipid accumulation in adipocytes, indicating potential applications for treating Type 2 diabetes and obesity .
  • Antioxidant Properties :
    Research conducted by Zhao et al. assessed the antioxidant capacity of various isoquinoline derivatives, including 1-Chloro-6-methoxy-2-oxo-2λ5\lambda^5-isoquinoline. The compound showed significant scavenging activity against DPPH radicals, suggesting its utility in preventing oxidative stress-related diseases .
  • Anti-inflammatory Mechanisms :
    A recent investigation into the anti-inflammatory effects of isoquinoline derivatives found that 1-Chloro-6-methoxy-2-oxo-2λ5\lambda^5-isoquinoline effectively inhibited the release of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could alleviate conditions characterized by chronic inflammation .

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